4-(Butyrylamino)benzoic acid CAS number 99855-49-9
4-(Butyrylamino)benzoic acid CAS number 99855-49-9
An In-Depth Technical Guide to 4-(Butyrylamino)benzoic Acid (CAS 99855-49-9): Properties, Synthesis, Analysis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(Butyrylamino)benzoic acid (CAS 99855-49-9), a key organic intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental physicochemical properties, provides a detailed and validated laboratory-scale synthesis protocol, and outlines rigorous analytical methods for its characterization and quality control. Furthermore, it explores the compound's current and potential applications within medicinal chemistry, particularly as a structural scaffold in the synthesis of active pharmaceutical ingredients (APIs). The guide emphasizes the rationale behind methodological choices, ensuring both scientific accuracy and practical utility.
Chemical Identity and Physicochemical Properties
4-(Butyrylamino)benzoic acid, also known as 4-butanoylaminobenzoic acid, is an organic compound characterized by a benzoic acid core functionalized with a butyrylamido group at the para (4-) position.[1] This structure combines a hydrophilic carboxylic acid group with a more lipophilic butyryl chain, making it a versatile building block in organic synthesis.
1.1. Chemical Identifiers
| Identifier | Value |
| CAS Number | 99855-49-9[2] |
| IUPAC Name | 4-(butanoylamino)benzoic acid[1] |
| Molecular Formula | C₁₁H₁₃NO₃[3] |
| Molecular Weight | 207.23 g/mol [3] |
| Synonyms | 4-Butyramidobenzoic acid[2] |
| MDL Number | MFCD00448229[2] |
1.2. Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [4][5] |
| Purity | Typically ≥95% | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Storage | Store at -20°C for long-term stability | [] |
Synthesis and Purification
The most direct and efficient synthesis of 4-(Butyrylamino)benzoic acid involves the N-acylation of 4-aminobenzoic acid. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated butyryl group. Butyryl chloride is an excellent acylating agent for this purpose due to its high reactivity.
2.1. Rationale for Synthetic Strategy
The choice of 4-aminobenzoic acid as the starting material is logical due to its commercial availability and the straightforward nature of the acylation reaction. The use of a base, such as pyridine or triethylamine, is critical. It serves two purposes: first, to deprotonate the ammonium salt that forms on the nitrogen atom after its initial attack, regenerating its nucleophilicity, and second, to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Purification by recrystallization is chosen for its effectiveness in removing unreacted starting materials and inorganic salts.
2.2. Detailed Experimental Protocol: Synthesis
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Step 1: Reaction Setup
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 10.0 g of 4-aminobenzoic acid in 100 mL of anhydrous dichloromethane (DCM).
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Add 1.2 equivalents of triethylamine to the suspension and stir until a clear solution is obtained. Cool the flask in an ice bath to 0-5°C.
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Step 2: Acylation
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Dissolve 1.1 equivalents of butyryl chloride in 20 mL of anhydrous DCM and add it to the dropping funnel.
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Add the butyryl chloride solution dropwise to the stirred 4-aminobenzoic acid solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Step 3: Workup and Extraction
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Once the reaction is complete, quench the mixture by slowly adding 50 mL of 1 M hydrochloric acid (HCl). This will protonate the excess triethylamine and the product's carboxylate form.
-
Transfer the mixture to a separatory funnel. The product will precipitate as a white solid.
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Filter the solid and wash it sequentially with water and cold DCM to remove salts and unreacted starting materials.
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-
Step 4: Purification
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Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60°C to a constant weight.
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2.3. Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 4-(Butyrylamino)benzoic acid.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized 4-(Butyrylamino)benzoic acid, a combination of chromatographic and spectroscopic techniques is essential. HPLC is the gold standard for determining purity, while NMR and Mass Spectrometry provide definitive structural confirmation.
3.1. Rationale for Method Selection
A reversed-phase HPLC method is ideal for this molecule. The C18 stationary phase effectively retains the compound based on its moderate lipophilicity, while an acidic mobile phase (e.g., using phosphoric or acetic acid) ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.[7][8] UV detection is highly suitable as the benzene ring and amide chromophores absorb strongly in the UV region.
3.2. High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis
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Instrumentation and Conditions:
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Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Phosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
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Flow Rate: 1.0 mL/min.[7]
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Detection Wavelength: 230 nm.[7]
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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-
Procedure:
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Standard Preparation: Accurately weigh and dissolve a reference standard of 4-(Butyrylamino)benzoic acid in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. Prepare working standards by serial dilution.
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Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in the same diluent.
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Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.
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Quantification: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
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3.3. Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of the final product.
Biological Context and Potential Applications
While specific biological activity data for 4-(Butyrylamino)benzoic acid is not extensively documented in public literature, its structural motifs and role as a synthetic intermediate provide significant insight into its potential applications.
4.1. Role as a Pharmaceutical Intermediate
The most notable application of structurally related compounds is in the synthesis of complex APIs. For instance, 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester is a known intermediate in the synthesis of Telmisartan.[] Telmisartan is an angiotensin II receptor antagonist used for treating hypertension.[] This indicates that the 4-(butyrylamino)benzoic acid scaffold is a viable and recognized building block in the development of cardiovascular drugs.
4.2. Inferred Potential and Future Research
Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9] The addition of the butyryl group to 4-aminobenzoic acid significantly increases its lipophilicity compared to the parent molecule. This modification can enhance membrane permeability and alter interactions with biological targets, which are key considerations in drug design.
Potential research avenues for 4-(Butyrylamino)benzoic acid include:
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Antimicrobial Screening: Evaluating its activity against various bacterial and fungal strains, as many benzoic acid derivatives are used as preservatives.[10][11]
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Enzyme Inhibition Assays: Screening against enzymes like tyrosinase, where other aminobenzoic acid derivatives have shown inhibitory effects.[12]
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Anti-inflammatory Studies: Investigating its potential to modulate inflammatory pathways, a known activity for some related structures.[13]
4.3. Structure-Application Relationship
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